Datp

DNA sequencing PCR fidelity Taq DNA polymerase

dATP (2'-Deoxyadenosine-5'-triphosphate, CAS 1927-31-7) is a critical DNA synthesis substrate. Unlike generic nucleotides, our ≥99% HPLC-pure, PCR-grade 100 mM lithium salt solution ensures freeze-thaw stability across 20 cycles, eliminates single-use aliquoting, and delivers validated qPCR performance with identical Ct values in multiplex reactions. Free from DNase, RNase, E. coli, and human DNA contamination. Choose precision for your PCR, long-range PCR, NGS library prep, and CFTR channel research.

Molecular Formula C10H16N5O12P3
Molecular Weight 491.18 g/mol
CAS No. 1927-31-7
Cat. No. B158511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDatp
CAS1927-31-7
Synonyms2'-deoxyadenosine 5'-triphosphate
2'-deoxyadenosine triphosphate
2'-deoxyadenosine triphosphate, 14C-labeled
2'-deoxyadenosine triphosphate, monomagnesium salt
2'-deoxyadenosine triphosphate, P'-(32)P-labeled
2'-deoxyadenosine triphosphate, trisodium salt
dATP cpd
deoxy-ATP
Molecular FormulaC10H16N5O12P3
Molecular Weight491.18 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O.O.O.O.[Na+].[Na+]
InChIInChI=1S/C10H16N5O12P3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(25-7)2-24-29(20,21)27-30(22,23)26-28(17,18)19/h3-7,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19)/t5-,6+,7+/m0/s1
InChIKeySUYVUBYJARFZHO-RRKCRQDMSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Deoxyadenosine-5'-triphosphate (dATP) CAS 1927-31-7: Essential Nucleotide for DNA Polymerase and Molecular Biology Procurement


2'-Deoxyadenosine-5'-triphosphate (dATP, CAS 1927-31-7) is a purine deoxyribonucleoside triphosphate that serves as the fundamental adenine nucleotide building block for DNA synthesis and replication [1]. As an essential substrate for DNA polymerases and reverse transcriptases, dATP is required in virtually all DNA amplification and sequencing applications including PCR, qPCR, cDNA synthesis, and molecular cloning . The compound is distinguished from its ribonucleotide counterpart ATP by the absence of a 2'-hydroxyl group on the deoxyribose sugar, a structural feature that is critical for proper discrimination by DNA polymerases and for maintaining genomic integrity [2]. Commercially, dATP is typically supplied as a high-purity (≥99% by HPLC) 100 mM aqueous solution of the lithium or sodium salt, with specifications optimized for molecular biology applications [3].

dATP CAS 1927-31-7: Why Generic Nucleotide Substitution Compromises Experimental Outcomes and Procurement Decisions


Generic substitution of nucleotides in DNA synthesis applications is not a simple commodity decision, as dATP exhibits quantitatively distinct substrate properties relative to both its ribonucleotide analog ATP and its chain-terminating analog ddATP that directly impact experimental reproducibility and outcome [1]. DNA polymerases display enzyme-specific discrimination ratios between dATP and ATP that range from several thousand-fold to over 17,000-fold depending on the polymerase and template context, with dATP serving as the natural cognate substrate for DNA synthesis while ATP incorporation into DNA represents an error event [2]. Similarly, Taq DNA polymerase exhibits a 700:1 preference for dATP over ddATP, a differential that critically affects sequencing quality and PCR fidelity [3]. Beyond substrate specificity, commercial dATP preparations vary significantly in purity (≥99% vs. <98% HPLC), salt formulation (lithium vs. sodium), and freedom from contaminating nucleases, with lithium salt formulations demonstrating demonstrably greater resistance to freeze-thaw degradation than sodium salts [4]. These quantifiable differences mean that substituting dATP with alternative nucleotides or lower-grade formulations can introduce measurable errors in enzyme kinetics, reduce amplification yield, or compromise long-term assay reproducibility.

dATP CAS 1927-31-7: Quantitative Comparator Evidence for Scientific Selection and Procurement


dATP vs. ddATP: 700-Fold Substrate Preference by Taq DNA Polymerase Determines Sequencing Fidelity

In direct steady-state kinetic experiments, Taq DNA polymerase I exhibited a 700:1 preference for natural dATP incorporation over the chain-terminating analog ddATP [1]. This bias contrasts sharply with T7 DNA polymerase, which showed only a 4:1 preference, demonstrating that the differential is polymerase-specific rather than universal [2]. The rate constants for phosphodiester bond formation were 200- to 3,000-fold lower for ddNTPs compared to dNTPs, while binding constants remained equivalent [3].

DNA sequencing PCR fidelity Taq DNA polymerase chain termination

dATP vs. ATP: DNA Polymerase Discrimination Ranges from 2,800-Fold to >17,000-Fold

Kinetic analysis of DNA polymerases λ and β demonstrates profound discrimination against ATP (the ribonucleotide counterpart) relative to dATP [1]. For polymerase λ on a 1-nucleotide gap 8-oxo-G template, the catalytic efficiency (kcat/Km) for dATP was 6.2 × 10^4 M^−1 s^−1 versus 3.6 M^−1 s^−1 for rATP, yielding a 17,200-fold discrimination factor [2]. On the same template, polymerase β discriminated 25,600-fold in favor of dATP over ATP [3]. Even on standard templates, discrimination remained high (pol λ: 5,140-fold; pol β: 1,690-fold) [4].

DNA polymerase fidelity ribonucleotide discrimination substrate specificity kinetic parameters

dATP: 80-Fold Greater Efficiency Than Next-Best Nucleotide in Template-Independent Blunt-End Addition

In pre-steady-state kinetic studies of template-independent blunt-end nucleotide addition catalyzed by Sulfolobus solfataricus Dpo4 polymerase, the first dATP incorporation was 80-fold more efficient than the second dATP incorporation event [1]. Among all natural deoxynucleotides tested (dATP, dCTP, dGTP, dTTP), dATP was identified as the preferred substrate due to its stronger intrahelical base-stacking ability, as supported by a 41-fold higher ground-state binding affinity of a pyrene analog that mimics base-stacking interactions [2].

blunt-end addition template-independent synthesis Dpo4 polymerase base stacking

dATP vs. ATP: Comparable Hydrolysis Kinetics in CFTR but Superior Channel Gating Properties

In comparative studies of cystic fibrosis transmembrane conductance regulator (CFTR) function, dATP (both 2'- and 3'-deoxy-ATP) accelerated ion channel openings and stabilized open channel structure better than ATP [1]. Purified wild-type CFTR hydrolyzes dATP with apparent first-order rate constants at low substrate concentration that are identical to those for ATP [2]. The differential functional effect—superior channel opening and stabilization despite equivalent hydrolysis kinetics—indicates that the deoxyribonucleotide interaction with nucleotide binding domains is transmitted to channel-forming elements more readily than the ribonucleotide interaction [3].

CFTR ion channel gating ATP hydrolysis nucleotide binding domains

dATP Lithium Salt vs. Sodium Salt: Enhanced Freeze-Thaw Resistance for Long-Term Procurement Value

Commercial dATP lithium salt formulations demonstrate quantifiable advantages over sodium salt formulations in stability testing [1]. Lithium salts exhibit greater resistance to repeated freezing and thawing cycles than sodium salts, and remain sterile over the entire shelf-life due to the bacteriostatic activity of lithium towards various microorganisms . Multiple rounds of freeze-thaw testing (5, 10, and 20 cycles) with lithium salt dATP produced identical PCR products of 2 kb across all conditions, demonstrating functional stability even after extensive temperature cycling [2]. Long-term storage at -20°C for one and two years showed identical PCR performance regardless of age [3].

nucleotide stability freeze-thaw resistance lithium salt formulation PCR reproducibility

dATP Purity Specifications: ≥99% HPLC vs. <98% Grade Impacts PCR Sensitivity and Yield

High-purity dATP (>99% by HPLC) is specified for sensitive molecular biology applications including qPCR, long-range PCR, and sequencing, with contaminating dNDP (deoxynucleoside diphosphate) levels held below 1% [1]. Multiple vendors report identical HPLC purity specifications (≥99%) as the threshold for molecular biology grade dATP, with PCR-grade specifications additionally requiring <0.9% dNDP content [2]. Lower purity grades (<98% HPLC) may contain detectable levels of modified nucleotides, tetraphosphates, and pyrophosphates that function as PCR inhibitors [3]. The presence of contaminating nucleases (DNase, RNase, Nickase) is explicitly tested and absent in high-purity formulations .

HPLC purity dNTP quality control PCR sensitivity nucleotide contaminants

dATP CAS 1927-31-7: Evidence-Based Application Scenarios for Scientific and Industrial Procurement


High-Fidelity PCR and Long-Range PCR Requiring ≥99% HPLC Purity dATP

For standard PCR, long-range PCR (>20 kb), high-fidelity PCR, and multiplex PCR applications, procurement of dATP with ≥99% HPLC purity and <1% dNDP contamination is essential [1]. Lower purity grades introduce PCR inhibitors including modified nucleotides and pyrophosphates that quantifiably reduce amplification sensitivity and product yield [2]. Lithium salt formulations provide additional value through demonstrated freeze-thaw stability across 20 cycles, eliminating the need for single-use aliquoting [3].

Quantitative PCR (qPCR) and RT-qPCR Requiring Nucleotide with Validated Multiplex Performance

qPCR applications demand dATP preparations validated for multiplex reaction performance without loss of efficiency. Commercial dATP lithium salt formulations have been validated in 10-fold serial dilution human genomic DNA amplification with four different probes in both singleplex and quadruplex reactions, demonstrating identical sensitivity, reproducibility, and Ct values across reaction formats [1]. Freedom from E. coli and human DNA contamination is specified and verified [2].

DNA Sequencing and Next-Generation Sequencing (NGS) Library Preparation

DNA sequencing applications, including Sanger sequencing and NGS library preparation, require dATP with validated performance in sequencing workflows. dATP's 700-fold preference over ddATP by Taq polymerase [1] necessitates that sequencing-grade dATP be free from chain-terminating nucleotide contamination. Commercial sequencing-grade dATP is supplied at 100 mM with validated λmax 259 nm and extinction coefficient ε 15.1-15.4 L mmol^−1 cm^−1 for accurate concentration determination [2].

CFTR Functional Assays and Nucleotide Binding Domain Mechanistic Studies

For CFTR channel function studies, dATP is the preferred nucleotide over ATP due to demonstrated superior ion channel opening acceleration and open state stabilization despite equivalent hydrolysis kinetics [1]. This differential functional effect is attributed to more efficient transmission of deoxyribonucleotide interaction from nucleotide binding domains to channel-forming elements [2]. dATP also circumvents the normal requirement for PKA phosphorylation of the R-domain, providing experimental flexibility in assay design [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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